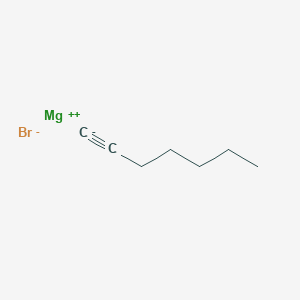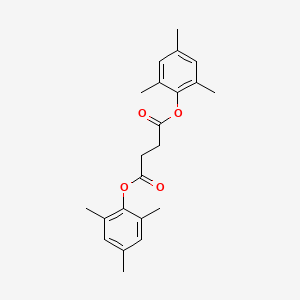
Magnesium, bromo-1-heptynyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium, bromo-1-heptynyl- is an organometallic compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromo-1-heptynyl group, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium, bromo-1-heptynyl- is typically prepared through the reaction of 1-bromo-1-heptyne with magnesium metal in an anhydrous ether solvent. This reaction is a classic example of the Grignard reaction, where the magnesium inserts into the carbon-bromine bond to form the Grignard reagent . The reaction conditions require the exclusion of moisture and air to prevent the decomposition of the Grignard reagent.
Industrial Production Methods
On an industrial scale, the preparation of magnesium, bromo-1-heptynyl- follows similar principles but involves larger reactors and more stringent control of reaction conditions. The use of activated magnesium and continuous addition of the bromo-1-heptyne can enhance the efficiency and yield of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium, bromo-1-heptynyl- undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can participate in substitution reactions with electrophiles.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Electrophiles: Reacts with alkyl halides and other electrophiles to form new carbon-carbon bonds.
Oxidizing Agents: Can be oxidized using agents like hydrogen peroxide.
Major Products Formed
Alcohols: Primary products when reacted with carbonyl compounds.
Alkanes and Alkenes: Formed through substitution reactions with alkyl halides.
Oxidized Products: Various oxidized derivatives depending on the oxidizing agent used.
Wissenschaftliche Forschungsanwendungen
Magnesium, bromo-1-heptynyl- has a wide range of applications in scientific research:
Organic Synthesis: Used as a key intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the preparation of advanced materials and polymers.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Wirkmechanismus
The mechanism of action of magnesium, bromo-1-heptynyl- involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This nucleophilic addition forms new carbon-carbon bonds, which is the basis for its use in organic synthesis. The magnesium atom stabilizes the negative charge on the carbon, making it a strong nucleophile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity.
Ethylmagnesium Bromide: Used in similar nucleophilic addition reactions.
Vinylmagnesium Bromide: Reacts similarly with carbonyl compounds.
Uniqueness
Magnesium, bromo-1-heptynyl- is unique due to its alkyne functionality, which allows for additional reactivity compared to other Grignard reagents.
Eigenschaften
CAS-Nummer |
61307-38-8 |
|---|---|
Molekularformel |
C7H11BrMg |
Molekulargewicht |
199.37 g/mol |
IUPAC-Name |
magnesium;hept-1-yne;bromide |
InChI |
InChI=1S/C7H11.BrH.Mg/c1-3-5-7-6-4-2;;/h3,5-7H2,1H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
ILBFGHGUOXGJME-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCC#[C-].[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Phenyl-4,6-bis[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14592991.png)
![1-[(But-2-en-1-yl)oxy]-2-methylbenzene](/img/structure/B14592994.png)

![Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane](/img/structure/B14593004.png)


![1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one](/img/structure/B14593013.png)




methanone](/img/structure/B14593036.png)
![4-{[Benzyl(ethenyl)methylsilyl]oxy}-N,N-diethylbut-2-yn-1-amine](/img/structure/B14593047.png)
